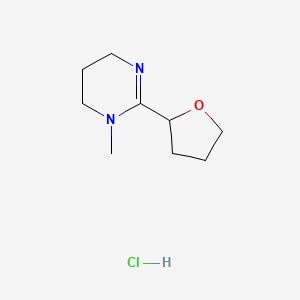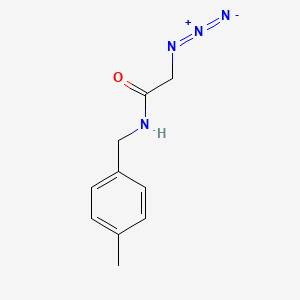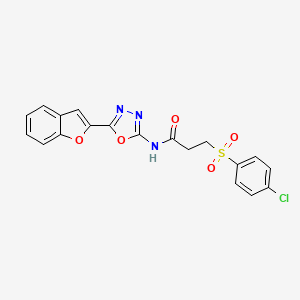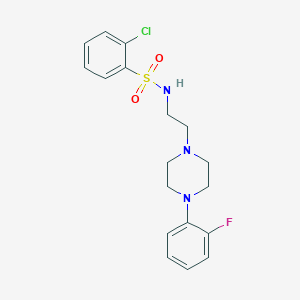
1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that is commonly used as a reagent in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on Biginelli compounds, closely related to the pyrimidine structure of interest, focuses on their synthesis and subsequent reactions, revealing their utility in creating biologically active heterocyclic compounds. The study by Kappe and Roschger (1989) details various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, indicating the versatility of pyrimidine derivatives in organic synthesis Kappe & Roschger, 1989.
Interaction with DNA
Zhang et al. (2013) explored the crystal structure and DNA interaction of a hydrochloric acid salt of a pyrimidine derivative. This study illustrates the potential for pyrimidine compounds to interact with DNA, which could be crucial for designing drugs targeting genetic materials Zhang et al., 2013.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of pyrimidine derivatives have been a significant focus of research. Shastri and Post (2019) synthesized novel dihydropyrimidine-5-carboxylic acids, exhibiting significant antibacterial and antifungal activities, demonstrating the potential of pyrimidine derivatives in developing new antimicrobial agents Shastri & Post, 2019. Moreover, Loakes et al. (1995) examined the antiviral activity of bicyclic pyrimidine nucleosides against various viruses, identifying compounds with potential therapeutic applications against herpes simplex and varicella-zoster viruses Loakes et al., 1995.
Conformational and Structural Studies
Investigations into the molecular and electronic structures of pyrimidine derivatives, as conducted by Shishkin and Antonov (1996), provide foundational knowledge on their conformational flexibility. This information is crucial for understanding the reactivity and interaction potential of these compounds Shishkin & Antonov, 1996.
properties
IUPAC Name |
1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKSBFNOXZSBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C2CCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)


![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)
![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B2361507.png)


![tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2361511.png)